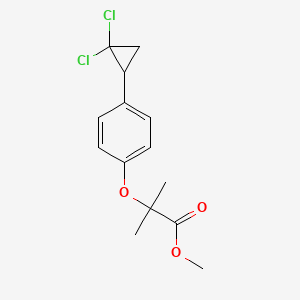

FenofibricAcid1-Carboxyl-1-methylethylEster

Overview

Description

An impurity of Fenofibrate. Fenofibrate is mainly used to reduce cholesterol levels in patients at risk of cardiovascular disease.

Scientific Research Applications

1. Lipid Homeostasis and Cholesterol Metabolism Fenofibrate, the ester form of fenofibric acid, is known to treat hypertriglyceridemia and mixed hyperlipidemia, primarily through peroxisome proliferator-activated receptor α (PPARα)-dependent induction of genes controlling fatty acid β-oxidation. It also functions as an antagonist of liver X receptors (LXRs), which are crucial in regulating lipid homeostasis and cholesterol metabolism. This antagonism is mediated by a direct binding of fenofibrate ester to LXRs. This unique mechanism of fenofibrate provides insights into lipid metabolism and the pharmacology of LXR ligands in humans (Thomas et al., 2003).

2. Molecular Structure and Recognition The molecular structure of fenofibric acid, featuring a carboxylic acid moiety, contributes to its distinct molecular recognition properties. This structural feature plays a key role in the formation of unique hydrogen-bond-type packing interactions, distinguishing it from fenofibrate, which contains an ester moiety. Such structural insights are vital for understanding drug-receptor interactions and the development of new therapeutics (Rath et al., 2005).

3. Hypolipidemic Agents Synthesis Research into synthesizing novel fenofibric acid ester prodrugs has been conducted to create potent hypolipidemic agents. These prodrugs show promising results in lowering plasma triglyceride levels and exhibit significant lipophilic properties, making them potential candidates for oral hypolipidemic therapy (Bandgar et al., 2011).

4. Metabolism Studies Investigations into fenofibrate metabolism in various species, including humans and primates, have been critical. Such studies utilize advanced techniques like ultraperformance liquid chromatography and mass spectrometry to identify metabolites and understand metabolic pathways. These findings aid in understanding species-specific drug responses and potential toxicities (Liu et al., 2009).

5. Molecular Chemistry of Isopropyl Fibrates The chemistry of isopropyl fibrates, including fenofibrate, reveals insights into their conformational properties and potential as prodrugs. Understanding the molecular structure, especially the ester group's conformation, has implications for their pharmacokinetic properties and efficacy as lipid-lowering agents (Balendiran et al., 2012).

6. Photodegradation and Environmental Impact Research on the photodegradation of fenofibric acid in aqueous solutions highlights its environmental impact. Understanding the by-products and ecotoxicity during degradation processes is crucial for assessing environmental risks and developing sustainable pharmaceutical practices (Santiago et al., 2011).

Mechanism of Action

Target of Action

The primary target of this compound is the peroxisome proliferator receptor alpha (PPARα) . PPARα is a nuclear receptor protein that regulates the expression of genes involved in lipid metabolism .

Mode of Action

This compound acts by activating the transcription factor PPARα . Activation of PPARα leads to the upregulation of genes involved in fatty acid transport and oxidation, leading to decreased triglyceride levels and increased high-density lipoprotein cholesterol (HDL-C) levels .

Biochemical Pathways

The activation of PPARα by this compound affects several biochemical pathways. It increases the expression of lipoprotein lipase, which enhances the clearance of triglycerides . It also inhibits the production of apolipoprotein C-III, an inhibitor of lipoprotein lipase . Additionally, it increases the synthesis of apolipoproteins A-I and A-II, which are components of HDL-C .

Pharmacokinetics

Upon oral administration, this compound is readily and entirely transformed into fenofibric acid

Result of Action

The activation of PPARα by this compound leads to a decrease in low-density lipoprotein cholesterol (LDL-C), total cholesterol, triglycerides, and apolipoprotein B levels, while increasing HDL-C levels . This results in improved lipid profiles in individuals with hypercholesterolemia, dyslipidemia, and hypertriglyceridemia .

Biochemical Analysis

Biochemical Properties

The nature of these interactions is complex and depends on the specific conditions of the biochemical environment .

Cellular Effects

It’s believed that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It’s hypothesized that it exerts its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It’s important to consider the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of FenofibricAcid1-Carboxyl-1-methylethylEster vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

It’s believed that this compound interacts with certain enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It’s hypothesized that this compound interacts with certain transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

It’s believed that this compound may be directed to specific compartments or organelles due to certain targeting signals or post-translational modifications .

Properties

IUPAC Name |

2-[2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoyl]oxy-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClO6/c1-20(2,18(24)25)28-19(26)21(3,4)27-16-11-7-14(8-12-16)17(23)13-5-9-15(22)10-6-13/h5-12H,1-4H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWSZPQHMJDXVNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)OC(=O)C(C)(C)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

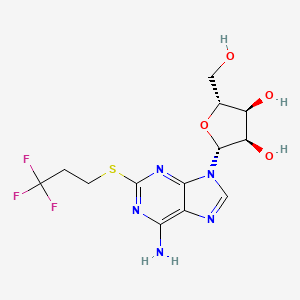

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 3-(2-((4-carbamoylphenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate](/img/structure/B601649.png)